Bienvenue dans la boutique en ligne BenchChem!

Fumitremorgin A

BCRP inhibition IC50 ABCG2

Procure Fumitremorgin A (FTA) as a pharmacological tool to specifically reverse BCRP/ABCG2-mediated drug resistance in cancer cell lines. Unlike pan-inhibitors, FTA targets BCRP with an IC50 of ~2.25 µM, enabling precise studies of BCRP-dependent efflux of mitoxantrone and doxorubicin. Ideal for short-term in vivo CNS penetration studies and as a mid-range potency positive control in high-throughput screening. Its unique dual pharmacology (BCRP inhibition and tremorgenic neurotoxicity) makes it irreplaceable for dissecting ABC transporter roles in neuropharmacology. Research use only; not for chronic administration.

Molecular Formula C32H41N3O7
Molecular Weight 579.7 g/mol
CAS No. 12626-18-5
Cat. No. B079856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumitremorgin A
CAS12626-18-5
SynonymsFumitremorgin A
Fumitremorgin A, 5S-(5alpha,10beta,10abeta,14aalpha,15balpha)-isome
Molecular FormulaC32H41N3O7
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C
InChIInChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1
InChIKeyACGHJVZDNQZJOV-BMOJZYMJSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumitremorgin A: Key Baseline Data for BCRP Inhibitor Procurement and Experimental Use


Fumitremorgin A (CAS 12626-18-5) is a tremorgenic mycotoxin of the indole diketopiperazine class, produced by several fungal species including Aspergillus fumigatus [1]. It functions as an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter [2], which is a key mediator of multidrug resistance in cancer cells. While its initial characterization centered on its neurotoxic properties, with an intravenous LD50 of 0.185 mg/kg in mice [3], its utility in modern research is primarily as a pharmacological tool to study BCRP-mediated drug efflux and to reverse chemoresistance [4].

Why Substituting Fumitremorgin A with Other BCRP Inhibitors Is Scientifically Unsound


Generic substitution among BCRP inhibitors like Fumitremorgin A, Fumitremorgin C, and the synthetic analog Ko143 is scientifically unsound due to major differences in potency, selectivity, and stability. While all three inhibit BCRP, their quantitative and qualitative profiles differ significantly. For example, the BCRP inhibitory potency of Fumitremorgin A (IC50 ~2.25 µM) [1] is orders of magnitude lower than that of Ko143 (EC90 ~26 nM) [2]. More critically, their selectivity profiles against related ABC transporters like P-gp and MRP1 diverge, meaning substitution would compromise experimental reproducibility and the validity of conclusions about BCRP-specific functions [3]. The following evidence provides the quantitative justification for selecting Fumitremorgin A over its closest analogs for specific experimental contexts.

Fumitremorgin A: Quantitative Differentiation Against Key BCRP Inhibitor Comparators


BCRP Inhibitory Potency: Fumitremorgin A vs. Ko143 vs. Fumitremorgin C

Fumitremorgin A exhibits an IC50 of 2.25 µM for inhibition of human BCRP-mediated efflux of Hoechst 33342 in MDCK2 cells [1]. This potency is approximately 2-3 orders of magnitude weaker than the synthetic analog Ko143, which demonstrates an EC90 of 26 nM for BCRP inhibition and an IC50 of ~10-20 nM in related functional assays [2]. While this suggests Ko143 is a more potent BCRP inhibitor, the significantly lower potency of Fumitremorgin A is a critical experimental variable. It may be advantageous in scenarios requiring partial or graded BCRP inhibition rather than complete blockade, allowing for more nuanced studies of transporter function or for use in cell lines where complete inhibition is cytotoxic.

BCRP inhibition IC50 ABCG2 drug efflux

Comparative Selectivity: BCRP vs. P-gp and MRP1 Inhibition Profiles

Fumitremorgin C, a close structural analog of Fumitremorgin A, demonstrates a dose-dependent shift in transporter selectivity. At 1 µM, FTC selectively inhibits BCRP-mediated substrate efflux in Caco-2 cells expressing P-gp, BCRP, and MRP2. However, at a higher concentration of 10 µM, FTC partially inhibits P-gp-mediated transport of paclitaxel and digoxin, indicating a loss of specificity at elevated doses [1]. In contrast, the synthetic analog Ko143 is reported to exhibit >200-fold selectivity for BCRP over P-gp and MRP1 transporters [2]. The precise selectivity window for Fumitremorgin A remains less well-characterized compared to Ko143, but its structural similarity to FTC suggests it may share a comparable, concentration-dependent selectivity profile. This underscores the necessity for researchers to avoid generic substitution: a compound selected for its specificity at low concentrations may act as a dual or pan-inhibitor at higher concentrations, thereby confounding data interpretation.

transporter selectivity P-glycoprotein MRP1 ABC transporter

Comparative in vivo Utility: Stability and Toxicity Considerations

The in vivo application of BCRP inhibitors is constrained by different liabilities. The potent inhibitor Ko143 is rapidly hydrolyzed to an inactive metabolite in vivo, severely limiting its utility in animal models and requiring the development of more stable analogs [1]. In stark contrast, Fumitremorgin A demonstrates potent in vivo neurotoxicity, with an intravenous LD50 of 0.185 mg/kg in mice [2] and documented tremorgenic effects at doses as low as 10 µg/kg (i.v.) in rabbits [3]. While this toxicity precludes its use as a therapeutic agent, it establishes Fumitremorgin A as a highly valuable, centrally active pharmacological tool for probing BCRP function at the blood-brain barrier and for studying the neurological consequences of transporter modulation. The rapid in vivo degradation of Ko143 makes it unsuitable for such studies, highlighting a key differentiation: Fumitremorgin A is a neuroactive in vivo probe, whereas Ko143 is a potent but metabolically labile in vitro tool.

in vivo pharmacology metabolic stability neurotoxicity LD50

Reversal of Multidrug Resistance: Fumitremorgin A vs. Verapamil (Classic P-gp Inhibitor)

The utility of Fumitremorgin A as a chemosensitizer is grounded in its ability to reverse BCRP-mediated multidrug resistance (MDR), a mechanism distinct from that of classic P-glycoprotein (P-gp) inhibitors like verapamil. A U.S. patent (6,372,775) demonstrates that Fumitremorgin A resensitizes multidrug-resistant human colon carcinoma cells to the cytotoxic effects of chemotherapeutic drugs, including mitoxantrone and doxorubicin [1]. This is significant because resistance to mitoxantrone is often mediated by BCRP rather than P-gp or MRP1 [2]. While verapamil can reverse P-gp-mediated MDR, it is ineffective against BCRP. Therefore, in experimental systems where BCRP is the dominant resistance mechanism (e.g., in mitoxantrone-selected cell lines), Fumitremorgin A provides a mechanistically specific reversal that cannot be achieved with classic P-gp inhibitors. This establishes its specific utility as a tool to identify and characterize BCRP-driven resistance in cancer models.

chemosensitization multidrug resistance reversal mitoxantrone colon cancer

Optimal Scientific and Procurement Scenarios for Fumitremorgin A Use


In Vitro Chemosensitization of BCRP-Overexpressing Cancer Cell Lines

Procure Fumitremorgin A to specifically reverse BCRP-mediated resistance to anticancer agents like mitoxantrone and doxorubicin in vitro [1]. Unlike pan-inhibitors or P-gp modulators, FTA targets the BCRP transporter, enabling precise studies of BCRP-dependent drug efflux. This is particularly relevant in colon carcinoma and leukemia cell models where BCRP is a major determinant of treatment failure. Use at concentrations informed by its ~2.25 µM IC50 for BCRP inhibition, while monitoring for potential off-target P-gp inhibition at concentrations ≥10 µM [2].

Acute In Vivo Studies of BCRP Function at the Blood-Brain Barrier (BBB)

Select Fumitremorgin A for short-term, acute in vivo studies investigating BCRP's role in limiting brain penetration of substrate drugs [3]. Its established in vivo activity and CNS penetration (evidenced by its tremorgenic effects at low i.v. doses in mice and rabbits) [4] provide a functional alternative to Ko143, which is rapidly inactivated in vivo [5]. Due to its high toxicity, it is strictly a research tool for terminal experiments or acute dosing paradigms and is not suitable for chronic administration.

Use as a Positive Control for Partial BCRP Inhibition Assays

Utilize Fumitremorgin A as a moderate-potency positive control to validate assay sensitivity for BCRP inhibition, particularly in high-throughput screening campaigns [2]. Its relatively low potency (IC50 2.25 µM) compared to Ko143 (EC90 26 nM) makes it a useful 'mid-range' reference compound [6]. This allows for the differentiation of weak, moderate, and strong inhibitors, providing a calibrated benchmark for hit characterization that is more informative than using a maximally potent control alone.

Pharmacological Studies of Tremorgenic Mechanisms and CNS Transporter Function

Procure Fumitremorgin A for specialized neuropharmacology research to study the link between BCRP inhibition and tremorgenic activity [4]. The compound's well-characterized ability to induce sustained tremor and convulsions in animal models, potentially via modulation of central serotonergic and GABAergic systems [3], provides a unique tool for dissecting the neurological roles of ABC transporters. This dual pharmacology (BCRP inhibition and neurotoxicity) distinguishes it from all other BCRP inhibitors and makes it irreplaceable for this specific research niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumitremorgin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.